4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester
Overview
Description
4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester is a chemical compound with a complex structure that includes a piperidine ring, a carboxylic acid group, and a methoxyphenyl amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester typically involves the reaction of piperidine derivatives with methoxyphenyl amines under specific conditions. One common method includes the esterification of 4-Piperidinecarboxylic acid with methanol in the presence of a catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert certain functional groups to their reduced forms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-1-(phenylmethyl)-, methyl ester
- 3-Pyridinecarboxylic acid derivatives
Comparison: Compared to similar compounds, 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester is unique due to its specific structural features, which confer distinct chemical and biological properties. These unique properties make it valuable for specific applications in research and industry .
Properties
IUPAC Name |
methyl 4-(3-methoxyanilino)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-5-3-4-11(10-12)16-14(13(17)19-2)6-8-15-9-7-14/h3-5,10,15-16H,6-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYQVMHGGUYZAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2(CCNCC2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50485924 | |
Record name | 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61085-81-2 | |
Record name | 4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50485924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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